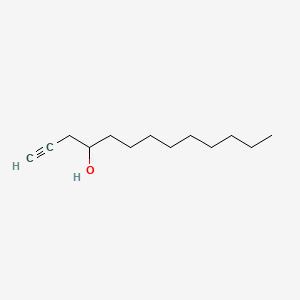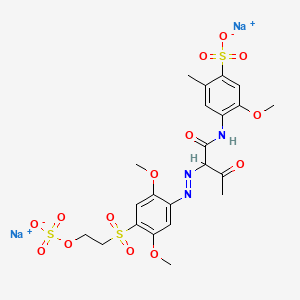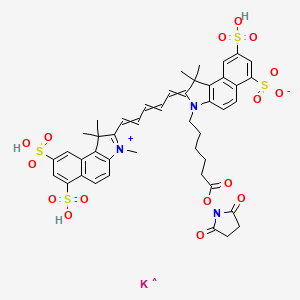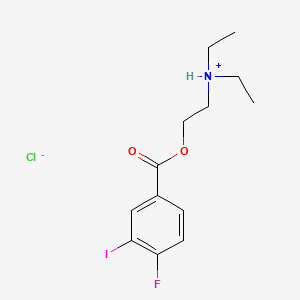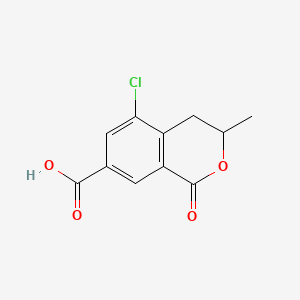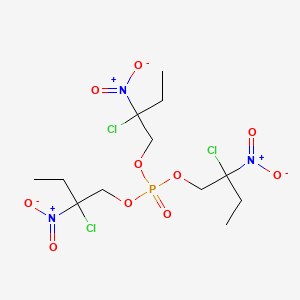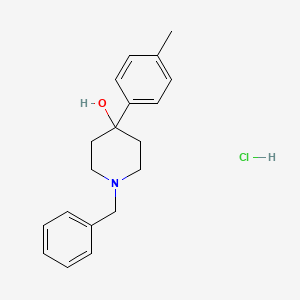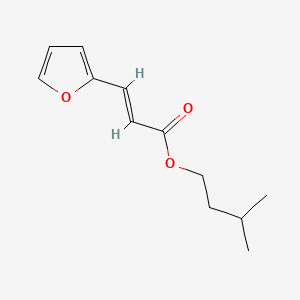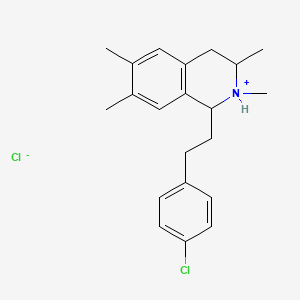
2-Hexene, 2,3,4,4-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4-Tetramethylhex-2-ene is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The structure of 2,3,4,4-Tetramethylhex-2-ene includes four methyl groups attached to a hexene backbone, making it a highly branched molecule. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,4-Tetramethylhex-2-ene can be synthesized through several methods. One common approach involves the alkylation of 2,3,4,4-Tetramethylpentane with a suitable alkylating agent under acidic conditions. Another method includes the dehydrohalogenation of 2,3,4,4-Tetramethylhexane using a strong base such as potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, 2,3,4,4-Tetramethylhex-2-ene can be produced via catalytic dehydrogenation of 2,3,4,4-Tetramethylhexane. This process typically involves the use of a metal catalyst such as platinum or palladium at elevated temperatures and pressures to facilitate the removal of hydrogen atoms and form the double bond.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4-Tetramethylhex-2-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: The compound can be reduced to form 2,3,4,4-Tetramethylhexane using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the carbon backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: 2,3,4,4-Tetramethylhexane.
Substitution: Halogenated derivatives of 2,3,4,4-Tetramethylhex-2-ene.
Scientific Research Applications
2,3,4,4-Tetramethylhex-2-ene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of steric hindrance on reaction mechanisms.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems as a hydrophobic carrier molecule.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 2,3,4,4-Tetramethylhex-2-ene in chemical reactions typically involves the interaction of the double bond with various reagents. The double bond can act as a nucleophile, attacking electrophilic species, or as an electrophile, reacting with nucleophiles. The presence of multiple methyl groups can influence the reactivity by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
Similar Compounds
2,3,4,4-Tetramethylpentane: Lacks the double bond present in 2,3,4,4-Tetramethylhex-2-ene.
2,3,4,4-Tetramethylhexane: Saturated analog of 2,3,4,4-Tetramethylhex-2-ene.
2,3,4,4-Tetramethylbut-2-ene: Similar structure but with a shorter carbon chain.
Uniqueness
2,3,4,4-Tetramethylhex-2-ene is unique due to its highly branched structure and the presence of a double bond, which imparts distinct reactivity compared to its saturated analogs. The steric hindrance from the methyl groups also affects its chemical behavior, making it a valuable compound for studying the effects of branching on reaction mechanisms.
Properties
CAS No. |
67634-13-3 |
|---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 g/mol |
IUPAC Name |
2,3,4,4-tetramethylhex-2-ene |
InChI |
InChI=1S/C10H20/c1-7-10(5,6)9(4)8(2)3/h7H2,1-6H3 |
InChI Key |
DZDNSWFWQXTWAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


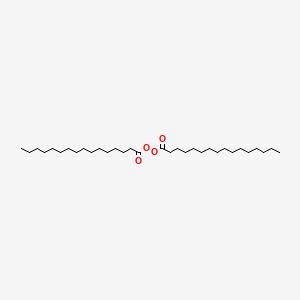
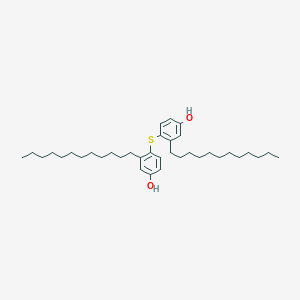
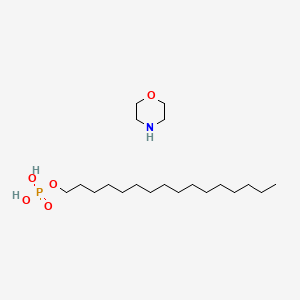
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13782530.png)
